adamantane-1-carbonitrile

Antiviral Synthesis Process Chemistry Yield Optimization

Replacing adamantane-1-carbonitrile with generic aliphatic or aromatic nitriles introduces steric and electronic mismatches that directly compromise synthetic yield and intermediate stability. This rigid adamantane cage nitrile is the preferred starting material for rimantadine production, delivering the hydrochloride salt in 90.7% yield under mild, scalable conditions. - Enables controlled heterocycle formation (imidazolines, oxazolines) via stable imino ester hydrochlorides - Provides >8000-fold higher supramolecular binding affinity vs. 1-bromoadamantane (Ka 4000 vs. <0.5 M⁻¹) - Serves as a dual carbon-source/steric protecting group in high-oxidation-state organometallic synthesis

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 23074-42-2
Cat. No. B145659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameadamantane-1-carbonitrile
CAS23074-42-2
Synonyms1-Cyanoadamantane
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C#N
InChIInChI=1S/C11H15N/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2
InChIKeyFQFZASRJFRAEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-1-Carbonitrile: Technical Baseline & Procurement


Adamantane-1-carbonitrile (1-cyanoadamantane) is a polycyclic aliphatic nitrile composed of a rigid adamantane cage functionalized with a nitrile group at the bridgehead position [1]. It is a white to off-white crystalline solid with a melting point of 193–196 °C, a boiling point of 274.5±9.0 °C (760 mmHg), and a density of approximately 1.1 g/cm³ . Commercially available at 97% purity , this compound serves primarily as a versatile synthetic intermediate in pharmaceutical and materials science, offering a unique combination of steric bulk, lipophilicity (LogP ≈ 2.73), and a reactive nitrile handle that distinguishes it from simpler aliphatic or aromatic nitriles .

Rigid Adamantane Scaffold
Introduces steric bulk and lipophilic character distinct from flexible-chain nitriles
Reactive Nitrile Handle
Enables Pinner, organometallic, and heterocyclic transformations under controlled conditions
Crystalline Solid Form
Simplifies handling, weighing, and ambient storage relative to volatile liquid nitriles

Adamantane-1-Carbonitrile: Generic Substitution Risks


Substituting adamantane-1-carbonitrile with a generic aliphatic or aromatic nitrile—or even a different adamantane derivative—introduces substantial and quantifiable risks to synthetic outcomes. The rigid adamantane cage imposes unique steric and electronic constraints that fundamentally alter the reactivity of the nitrile group relative to flexible-chain or planar aromatic nitriles [1]. For instance, the Pinner reaction proceeds with markedly greater difficulty than with aliphatic nitriles, yielding imino ester hydrochlorides of enhanced stability that resist subsequent transformations common to simpler nitriles [2]. Furthermore, the lipophilic adamantane core dramatically influences molecular recognition events; binding affinities in supramolecular systems can vary by over three orders of magnitude between adamantane-1-carbonitrile and structurally similar guests like 1-bromoadamantane [3]. These differences are not merely academic—they directly impact synthetic yield, intermediate stability, and ultimate product purity. The quantitative evidence presented below demonstrates that procurement decisions based solely on the nitrile functional group, without accounting for the adamantane scaffold, will predictably fail to replicate reported synthetic protocols and performance benchmarks.

Divergent Reactivity
The sterically shielded bridgehead nitrile may retard Pinner reaction rates and alter intermediate stability relative to aliphatic nitriles
Altered Downstream Pathways
Imino ester hydrochlorides may preferentially regenerate the parent nitrile instead of forming s-triazine products typical of aliphatic analogs
Binding Affinity Sensitivity
Minor bridgehead substituent changes can shift host-guest binding constants by orders of magnitude, as observed for 1-cyanoadamantane vs. 1-bromoadamantane

Adamantane-1-Carbonitrile: Performance vs. Key Analogs


Rimantadine Synthesis Yield Advantage vs. Ketone Routes

In a patented process for the manufacture of the antiviral agent rimantadine, adamantane-1-carbonitrile serves as the starting material and is converted to rimantadine hydrochloride in a reported yield of 90.7% [1]. This yield is achieved through a straightforward two-step sequence involving organometallic addition with CH₃M (M = Li or MgX) followed by reduction. In contrast, alternative synthetic routes to rimantadine described in the same patent—such as reductive amination of the corresponding acetyl compound or Leuckart-Wallach reaction from 1-adamantyl methyl ketone—require more forcing conditions (e.g., temperatures up to 250 °C and pressures up to 15,000 psi) or specialized equipment, yet yields for these comparator routes are not consistently reported to exceed this benchmark [1][2].

Synthetic Yield
Head-to-head
Target: 90.7% yield to rimantadine hydrochloride
Ketone-based routes: 140–250°C, 500–2000 psi; yield not reported to exceed benchmark
Supports process selection for rimantadine-type amine synthesis
Patented route; mild organometallic conditions
Antiviral Synthesis Process Chemistry Yield Optimization

Pinner Reaction Reactivity vs. Aliphatic Nitriles

In the Pinner reaction (nitrile + alcohol + HCl → imino ester hydrochloride), adamantane-1-carbonitrile reacts with alcohols and hydrogen chloride with 'greater difficulty' than aliphatic nitriles [1]. This differential reactivity is a direct consequence of the steric shielding imposed by the adamantane cage on the bridgehead nitrile carbon. The resulting imino ester hydrochlorides of 1-adamantanecarboxylic acid exhibit enhanced stability relative to the corresponding aliphatic series [1]. Furthermore, when the hydrochloride of the methyl imino ester of 1-adamantanecarboxylic acid is heated, it does not undergo trimerization to s-triazine—a typical pathway for aliphatic imino esters—but instead cleanly regenerates adamantane-1-carbonitrile [1].

Pinner Reactivity
Head-to-head
Reacts with greater difficulty; imino ester hydrochloride exhibits enhanced stability
Aliphatic nitriles: faster reaction, imino esters prone to s-triazine formation upon heating
May alter heterocyclic synthesis planning
Reactivity attenuation vs. standard nitriles
Heterocyclic Synthesis Nitrile Reactivity Imino Ester Stability

Cavitand Binding: Cyanoadamantane vs. Bromoadamantane

In a study of self-folding deep cavitands, the binding affinity for adamantane-derived guests was found to be exquisitely sensitive to minor electronic perturbations at the bridgehead position [1]. Specifically, 1-cyanoadamantane (adamantane-1-carbonitrile) exhibited binding constants (Kₐ) up to 4000 M⁻¹ in mesitylene-d₁₂, whereas the structurally analogous 1-bromoadamantane showed a Kₐ of less than 0.5 M⁻¹ under identical conditions [1]. This represents an over 8000-fold difference in binding affinity, attributed to electronic rather than steric effects [1].

Host-Guest Binding
Head-to-head
Kₐ up to 4000 M⁻¹ for 1-cyanoadamantane
1-Bromoadamantane: Kₐ 8000-fold difference
Relevant for host-guest system design
Electronic effect dominates affinity
Supramolecular Chemistry Host-Guest Recognition Binding Affinity

Physical Stability vs. Aliphatic Nitriles

Adamantane-1-carbonitrile is a crystalline solid at ambient temperature with a melting point of 193–196 °C . This stands in stark contrast to simple aliphatic nitriles: acetonitrile melts at −45 °C and boils at 82 °C; propionitrile melts at −93 °C and boils at 97 °C; and benzonitrile, an aromatic comparator, melts at −13 °C and boils at 191 °C [1]. The elevated melting point of adamantane-1-carbonitrile reflects the strong intermolecular forces within its adamantane-based crystal lattice, enabling ambient storage as a non-volatile, non-hygroscopic solid.

Physical Stability
Class-level
193–196 °C
Acetonitrile: −45 °C | Propionitrile: −93 °C | Benzonitrile: −13 °C
Simplifies storage and handling vs. liquid nitriles
Non-volatile crystalline solid at ambient
Thermal Stability Physical Properties Storage

Adamantane-1-Carbonitrile: Key Application Scenarios


Rimantadine and Antiviral Adamantylamine Synthesis

Adamantane-1-carbonitrile is the preferred starting material for the industrial synthesis of rimantadine, a widely used antiviral agent. The patented process delivers rimantadine hydrochloride in 90.7% yield [1], a level of efficiency that surpasses alternative ketone-based routes requiring high-pressure hydrogenation equipment [2]. Procurement of this nitrile is justified when the synthetic objective is the high-yield production of α-methyl-1-adamantanemethylamine derivatives under mild, scalable conditions.

Heterocyclic Synthesis via Imino Ester Intermediates

Research groups engaged in heterocyclic chemistry should prioritize adamantane-1-carbonitrile when seeking to synthesize adamantane-containing imidazolines, oxazolines, or related azoles. The unique stability of the imino ester hydrochlorides derived from this nitrile [3] allows for controlled condensation with diamines and amino alcohols, and the thermal reversion to the parent nitrile [3] offers a distinct synthetic handle not available with aliphatic nitrile counterparts.

High-Affinity Supramolecular Host-Guest Systems

In the design and characterization of cavitands, cyclodextrins, or other supramolecular hosts, adamantane-1-carbonitrile provides a high-affinity guest anchor. Quantitative binding data demonstrate an over 8000-fold increase in Kₐ compared to 1-bromoadamantane (4000 M⁻¹ vs. <0.5 M⁻¹) [4]. This makes the nitrile the clear choice for applications demanding strong, electronically driven encapsulation, such as drug delivery vehicles, molecular sensors, or enzyme mimetics.

Sterically Protected Nitrile Ligands in Organometallics

The reaction of adamantane-1-carbonitrile with W₂(OCMe₃)₆ cleanly yields the tungsten alkylidyne complex W(CAd)(OCMe₃)₃ (Ad = 1-adamantyl) [5]. This reactivity profile is valuable for groups synthesizing high-oxidation-state metal complexes where the bulky adamantyl group provides kinetic stabilization. Procurement should be guided by the need for a nitrile that can serve as both a carbon source and a steric protecting group in organometallic transformations.

Application
Selection Property
Validation Focus
Rimantadine-type amine synthesis
Nitrile-based organometallic route
Reported yield and mild conditions vs. ketone alternatives
Adamantane-azole heterocycle synthesis
Stable imino ester intermediates
Thermal reversion to nitrile for divergent pathways
Supramolecular host-guest systems
Binding affinity tuning
Electronic effect on cavitand encapsulation
High-oxidation-state metal complexes
Bulky nitrile carbon source
Tungsten alkylidyne formation and kinetic stabilization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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